Methyl 2-(3,4-difluorobenzyl)isonicotinate Methyl 2-(3,4-difluorobenzyl)isonicotinate
Brand Name: Vulcanchem
CAS No.: 1251845-01-8
VCID: VC2702907
InChI: InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3
SMILES: COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F
Molecular Formula: C14H11F2NO2
Molecular Weight: 263.24 g/mol

Methyl 2-(3,4-difluorobenzyl)isonicotinate

CAS No.: 1251845-01-8

Cat. No.: VC2702907

Molecular Formula: C14H11F2NO2

Molecular Weight: 263.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,4-difluorobenzyl)isonicotinate - 1251845-01-8

Specification

CAS No. 1251845-01-8
Molecular Formula C14H11F2NO2
Molecular Weight 263.24 g/mol
IUPAC Name methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate
Standard InChI InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3
Standard InChI Key HLDXMPBZEDBCFG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F
Canonical SMILES COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F

Introduction

Structure and Chemical Properties

Methyl 2-(3,4-difluorobenzyl)isonicotinate consists of a pyridine ring with a methyl carboxylate group at the 4-position and a 3,4-difluorobenzyl substituent at the 2-position. The presence of two fluorine atoms at the 3 and 4 positions of the benzyl group significantly influences the compound's physicochemical properties and potential biological activities.

Basic Identification

The compound is characterized by the following identification parameters:

ParameterValue
PubChem CID66732424
CAS Number1219503-87-3
IUPAC Namemethyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate
Molecular FormulaC₁₄H₁₁F₂NO₂
Molecular Weight263.24 g/mol
InChIInChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3
Create Date2012-11-30
Modify Date2025-04-05

Table 1: Identification parameters of Methyl 2-(3,4-difluorobenzyl)isonicotinate

Physicochemical Properties

The physicochemical profile of Methyl 2-(3,4-difluorobenzyl)isonicotinate contributes to its stability, solubility, and potential biological activity:

PropertyValue
XLogP3-AA2.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass263.07578492 Da
Topological Polar Surface Area39.2 Ų
Heavy Atom Count19
Formal Charge0
Complexity314

Table 2: Physicochemical properties of Methyl 2-(3,4-difluorobenzyl)isonicotinate

The relatively moderate lipophilicity (XLogP3 value of 2.9) suggests a balanced distribution profile in biological systems, while the absence of hydrogen bond donors and presence of 5 hydrogen bond acceptors indicates specific interaction patterns with potential biological targets.

Structural Characterization

Structural Features

The structure of Methyl 2-(3,4-difluorobenzyl)isonicotinate can be divided into three main components:

  • A pyridine ring with a carboxymethyl group at the 4-position (the isonicotinate portion)

  • A methylene linker connecting the pyridine and benzene rings

  • A 3,4-difluorobenzene ring (the 3,4-difluorobenzyl substituent)

This arrangement results in a molecule with distinct electronic distribution and conformational flexibility, primarily due to the rotatable bonds between the aromatic rings.

Structural Comparison with Analogs

Methyl 2-(3,4-difluorobenzyl)isonicotinate differs from several structurally related compounds in the literature:

CompoundStructural DifferencesCAS Number
Methyl 2-(3,4-difluorobenzyl)isonicotinateReference compound1219503-87-3
Methyl 2-(3,5-difluorobenzyl)isonicotinateFluorine at positions 3,5 instead of 3,4N/A
Methyl 2-(2,4-difluorobenzyl)isonicotinateFluorine at positions 2,4 instead of 3,41251845-17-6
Methyl 2-(3,4-difluorophenyl)isonicotinateDirect phenyl attachment without methylene bridge1262005-96-8
Methyl isonicotinateLacks difluorobenzyl substituentVarious

Table 3: Comparison of Methyl 2-(3,4-difluorobenzyl)isonicotinate with structural analogs

The position of the fluorine atoms and the nature of the linkage between the aromatic rings significantly affect the chemical properties and potential biological activities of these compounds.

Synthesis Methods

Related Synthetic Procedures

The synthesis of structurally similar compounds provides insights into potential methods for preparing Methyl 2-(3,4-difluorobenzyl)isonicotinate:

For example, in the synthesis of certain α-carboline derivatives, methyl 6-chloronicotinate was reacted with 1,2,3-benzotriazole, followed by a Graebe–Ullmann reaction and subsequent alkylation with various arylmethyl halides . Similar approaches could be adapted for the synthesis of Methyl 2-(3,4-difluorobenzyl)isonicotinate.

Another relevant approach involves the reaction of methyl 2-fluoronicotinate with benzoxylamine, followed by acylation and cyclization . This method demonstrates the feasibility of functionalizing the 2-position of nicotinate derivatives.

Biological and Chemical Applications

Structure-Activity Relationships

Research on related compounds provides insights into potential structure-activity relationships:

Studies on similar heterocyclic compounds with various halogenated benzyl substituents have shown that the pattern of halogen substitution significantly affects biological activity. For instance, 3,4-difluoro substitution patterns have demonstrated different potencies compared to 2,4-difluoro patterns in certain enzyme inhibition assays .

The presence of fluorine atoms particularly at the 3,4-positions may confer:

  • Enhanced lipophilicity and membrane permeability

  • Increased metabolic stability

  • Altered electronic properties affecting target binding

Chemical Applications

As a functionalized pyridine derivative, Methyl 2-(3,4-difluorobenzyl)isonicotinate could serve as:

  • A building block for more complex chemical structures

  • An intermediate in the synthesis of pharmaceutically relevant compounds

  • A model compound for studying the effects of fluorine substitution on chemical reactivity and properties

Analytical Characteristics

Spectroscopic Properties

While specific spectroscopic data for Methyl 2-(3,4-difluorobenzyl)isonicotinate is limited in the search results, predicted spectroscopic features can be inferred from its structure:

Predicted NMR Characteristics

The compound would likely exhibit distinctive signals in ¹H NMR:

  • Methyl ester protons (singlet at approximately δ 3.9-4.0 ppm)

  • Methylene bridge protons (singlet at approximately δ 4.2-4.3 ppm)

  • Aromatic protons from both the pyridine and difluorobenzene rings (complex patterns in the δ 7.0-9.0 ppm region)

The ¹³C NMR would show characteristic signals for:

  • Methyl carbon (around δ 52-53 ppm)

  • Methylene carbon (around δ 38-40 ppm)

  • Aromatic carbons including those bearing fluorine (showing characteristic splitting patterns)

  • Carbonyl carbon of the methyl ester (around δ 165-170 ppm)

Mass Spectrometry

The expected mass spectrometric behavior would include:

  • Molecular ion peak at m/z 263.08

  • Fragmentation patterns potentially involving loss of the methoxy group and/or cleavage of the methylene bridge

Comparison with Other Difluorobenzyl Derivatives

Structure-Property Relationships

The position of fluorine atoms on the benzyl group significantly affects the properties of these compounds:

Fluorine PositionPotential Effects on Properties
3,4-difluoroEnhanced metabolic stability; balanced electronic effects
2,4-difluoroAltered conformational preferences; different binding profiles
3,5-difluoroSymmetrical electron withdrawal; different crystallization properties

Table 4: Effects of fluorine positioning on benzyl derivatives

Applications in Drug Discovery

Difluorobenzyl-substituted heterocycles have demonstrated utility in pharmaceutical research:

In one study, compounds containing 3,4-difluorobenzyl groups showed potent strand transfer inhibition (ST IC50 values of 0.014 μM), while compounds with 2,4-difluorobenzyl substitution exhibited different activity profiles . This highlights the critical importance of fluorine positioning in biological activity.

Future Research Directions

Technological Applications

Beyond biological applications, compounds such as Methyl 2-(3,4-difluorobenzyl)isonicotinate may find utility in:

  • Development of advanced materials with specific electronic properties

  • Serving as ligands in organometallic chemistry

  • Applications in analytical chemistry as reference standards or internal standards

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